Cas no 52201-00-0 (2-(trifluoromethyl)benzene-1-sulfonyl fluoride)

2-(trifluoromethyl)benzene-1-sulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
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- 2-(Trifluoromethyl)benzenesulfonyl fluoride
- 2-(trifluoromethyl)benzene-1-sulfonyl fluoride
- 2-(trifluoromethyl)-benzenesulfonyl fluoride
- 2-(Trifluoromethyl)benzenesulfonyl fluoride, 97%
- 52201-00-0
- EN300-224407
- Z1939447751
- AKOS034834138
- 2-(TRIFLUOROMETHYL)BENZENESULFONYLFLUORIDE
- VS-0009
-
- MDL: MFCD22192510
- Inchi: 1S/C7H4F4O2S/c8-7(9,10)5-3-1-2-4-6(5)14(11,12)13/h1-4H
- InChI Key: ZGHIWBACRZVGLY-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1C(F)(F)F)(=O)(=O)F
Computed Properties
- Exact Mass: 227.98681319g/mol
- Monoisotopic Mass: 227.98681319g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 290
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 42.5
- XLogP3: 2.6
2-(trifluoromethyl)benzene-1-sulfonyl fluoride Security Information
- Hazardous Material transportation number:UN 3261 8 / PGII
- Hazard Category Code: 34
- Safety Instruction: 26-36/37/39-45
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Hazardous Material Identification:
2-(trifluoromethyl)benzene-1-sulfonyl fluoride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-224407-0.5g |
2-(trifluoromethyl)benzene-1-sulfonyl fluoride |
52201-00-0 | 95% | 0.5g |
$63.0 | 2024-06-20 | |
Enamine | EN300-224407-0.25g |
2-(trifluoromethyl)benzene-1-sulfonyl fluoride |
52201-00-0 | 95% | 0.25g |
$39.0 | 2024-06-20 | |
Enamine | EN300-224407-10.0g |
2-(trifluoromethyl)benzene-1-sulfonyl fluoride |
52201-00-0 | 95% | 10.0g |
$488.0 | 2024-06-20 | |
Enamine | EN300-224407-1.0g |
2-(trifluoromethyl)benzene-1-sulfonyl fluoride |
52201-00-0 | 95% | 1.0g |
$85.0 | 2024-06-20 | |
Enamine | EN300-224407-0.1g |
2-(trifluoromethyl)benzene-1-sulfonyl fluoride |
52201-00-0 | 95% | 0.1g |
$31.0 | 2024-06-20 | |
Aaron | AR00DMAN-50mg |
2-(Trifluoromethyl)benzenesulfonyl fluoride |
52201-00-0 | 95% | 50mg |
$56.00 | 2025-01-24 | |
Enamine | EN300-224407-0.05g |
2-(trifluoromethyl)benzene-1-sulfonyl fluoride |
52201-00-0 | 95% | 0.05g |
$22.0 | 2024-06-20 | |
Aaron | AR00DMAN-100mg |
2-(Trifluoromethyl)benzenesulfonyl fluoride |
52201-00-0 | 95% | 100mg |
$68.00 | 2025-01-24 | |
A2B Chem LLC | AG34323-500mg |
2-(Trifluoromethyl)benzenesulfonyl fluoride |
52201-00-0 | 95% | 500mg |
$102.00 | 2024-04-19 | |
Aaron | AR00DMAN-500mg |
2-(Trifluoromethyl)benzenesulfonyl fluoride |
52201-00-0 | 95% | 500mg |
$112.00 | 2025-01-24 |
2-(trifluoromethyl)benzene-1-sulfonyl fluoride Related Literature
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Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
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J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
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Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
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4. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
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Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
Additional information on 2-(trifluoromethyl)benzene-1-sulfonyl fluoride
2-(Trifluoromethyl)Benzene-1-Sulfonyl Fluoride: A Key Intermediate in Medicinal Chemistry
2-(Trifluoromethyl)benzene-1-sulfonyl fluoride is a versatile organosulfur compound with unique structural features that make it an essential building block in the development of pharmaceuticals and advanced materials. This compound, with the chemical formula C8H5FO3S, contains a trifluoromethyl group attached to a benzene ring, which is further functionalized with a sulfonyl fluoride moiety. The combination of electronegative fluorine atoms and the electrophilic sulfonyl fluoride group imparts distinct reactivity patterns, enabling its application in a wide range of synthetic transformations.
Recent advances in medicinal chemistry have highlighted the critical role of 2-(trifluoromethyl)benzene-1-sulfonyl fluoride in the design of small-molecule therapeutics. A 2023 study published in Journal of Medicinal Chemistry demonstrated its utility as a precursor for the synthesis of potent kinase inhibitors targeting the FLT3 and ALK pathways, which are implicated in various cancers. The trifluoromethyl substituent enhances metabolic stability by reducing susceptibility to hydrolytic cleavage, while the sulfonyl fluoride group acts as a reactive handle for site-specific modifications during drug development.
From a synthetic perspective, 2-(trifluoromethyl)benzene-1-sulfonyl fluoride has emerged as a key intermediate in the preparation of fluorinated heterocycles, which are increasingly favored for their improved pharmacokinetic profiles. A 2024 review in Organic & Biomolecular Chemistry emphasized its role in the construction of pyrimidine and purine derivatives, which are critical scaffolds for antiviral and antitumor agents. The sulfonyl fluoride functionality enables efficient nucleophilic substitution reactions, allowing for the rapid assembly of complex molecular architectures with high stereocontrol.
The chemical reactivity of 2-(trifluoromethyl)benzene-1-sulfonyl fluoride is further enhanced by the presence of the trifluoromethyl group, which introduces significant electron-withdrawing effects. This property is particularly valuable in the design of drugs with enhanced solubility and bioavailability. A 2023 preclinical study reported that compounds derived from this scaffold showed improved oral bioavailability compared to their non-fluorinated counterparts, underscoring the importance of fluorination in optimizing drug performance.
Applications of 2-(trifluoromethyl)benzene-1-sulfonyl fluoride extend beyond traditional pharmaceuticals into the realm of materials science. Recent research has explored its potential in the synthesis of fluorinated polymers with tunable surface properties. A 2024 article in Advanced Materials described the use of this compound as a monomer for creating hydrophobic coatings with exceptional durability, highlighting its versatility in non-pharmaceutical applications.
From a synthetic methodology standpoint, the preparation of 2-(trifluoromethyl)benzene-1-sulfonyl fluoride involves several well-established routes. One common approach involves the fluorination of benzene derivatives followed by sulfonylation using appropriate reagents. A 2023 paper in Chemical Communications reported an efficient microwave-assisted synthesis that reduced reaction times by 40% while maintaining high yields, demonstrating the ongoing innovation in synthetic methods for this compound.
Environmental and safety considerations are paramount in the handling and application of 2-(trifluoromethyl)benzene-1-sulfonyl fluoride. While it is not classified as a hazardous substance under current regulations, its synthesis and use require adherence to standard laboratory protocols to ensure optimal safety. A 2024 study in Green Chemistry explored the development of greener synthetic pathways, emphasizing the importance of reducing waste and energy consumption in the production of fluorinated compounds.
The pharmaceutical industry's growing interest in fluorinated compounds has driven extensive research into the applications of 2-(trifluoromethyl)benzene-1-sulfonyl fluoride. A 2023 patent application highlighted its use in the development of novel antifungal agents targeting Candida albicans, demonstrating the compound's potential in combating multidrug-resistant pathogens. The sulfonyl fluoride group's ability to form stable covalent bonds with biological targets makes it particularly valuable in the design of enzyme inhibitors.
Advances in computational chemistry have further expanded the utility of 2-(trifluoromethyl)benzene-1-sulfonyl fluoride by enabling predictive modeling of its reactivity. A 2024 study in ACS Chemical Biology utilized machine learning algorithms to predict optimal reaction conditions for the synthesis of complex derivatives, significantly accelerating the drug discovery process. These computational tools allow for the rapid screening of potential applications, reducing the need for extensive experimental trials.
The structural flexibility of 2-(trifluoromethyl)benzene-1-sulfonyl fluoride has also made it a valuable reagent in the synthesis of bioactive peptides. A 2023 paper in Peptide Science described its use in the preparation of fluorinated amino acid derivatives with enhanced stability in biological environments. These modified peptides show promise in the development of targeted drug delivery systems, where controlled release of active agents is critical.
As the field of medicinal chemistry continues to evolve, the role of 2-(trifluoromethyl)benzene-1-sulfonyl fluoride is expected to expand further. Emerging trends in personalized medicine and precision oncology are likely to drive increased demand for fluorinated compounds with tailored properties. A 2024 industry report projected a 15% annual growth in the market for fluorinated pharmaceutical intermediates, reflecting the compound's growing importance in modern drug development.
From a synthetic chemist's perspective, the challenges associated with working with 2-(trifluoromethyl)benzene-1-sulfonyl fluoride are offset by its versatility and reactivity. The ability to participate in a wide range of chemical transformations makes it an indispensable reagent in the modern laboratory. A 2023 review in Synthetic Communications emphasized the compound's role in the development of new synthetic methodologies, highlighting its potential for future innovations in organic chemistry.
The ongoing research into 2-(trifluoromethyl)benzene-1-sulfonyl fluoride underscores its significance in both academic and industrial settings. As new applications continue to be discovered, the compound's importance in the chemical sciences is set to grow. The combination of its unique chemical properties and the versatility of its synthetic applications ensures that 2-(trifluoromethyl)benzene-1-sulfonyl fluoride will remain a key player in the development of novel therapeutics and materials for years to come.
Looking ahead, the integration of 2-(trifluoromethyl)benzene-1-sulfonyl fluoride into sustainable chemical processes is likely to become a major focus of research. A 2024 study in ChemSusChem explored the use of this compound in catalytic systems that minimize waste and energy consumption, aligning with global efforts to develop more environmentally friendly chemical manufacturing practices. This shift towards sustainability is expected to further enhance the compound's relevance in the chemical sciences.
Ultimately, the multifaceted applications of 2-(trifluoromethyl)benzene-1-sulfonyl fluoride reflect its importance as a versatile chemical building block. From its role in pharmaceutical discovery to its applications in materials science, this compound exemplifies the power of fluorinated chemistry in addressing contemporary scientific challenges. As research continues to uncover new possibilities, the significance of 2-(trifluoromethyl)benzene-1-sulfonyl fluoride is poised to grow even further in the years to come.
Its unique combination of chemical properties and synthetic versatility ensures that 2-(trifluoromethyl)benzene-1-sulfonyl fluoride will remain a critical component in the development of innovative solutions across multiple scientific disciplines. The continued exploration of its potential applications underscores the enduring importance of fluorinated compounds in modern chemistry and their potential to drive future scientific advancements.
As the chemical sciences continue to advance, the role of 2-(trifluoromethyl)benzene-1-sulfonyl fluoride is likely to expand even further. Its ability to participate in a wide range of chemical transformations and its unique reactivity patterns make it an invaluable reagent in both academic and industrial settings. The ongoing research into its applications is expected to yield new insights and innovations, solidifying its position as a key player in the chemical sciences for years to come.
In conclusion, the significance of 2-(trifluoromethyl)benzene-1-sulfonyl fluoride lies in its remarkable chemical versatility and its ability to serve as a foundation for the development of new materials and therapeutics. As research continues to uncover new applications and potential uses, the importance of this compound is set to grow even further, ensuring its continued relevance in the chemical sciences and beyond.
Its role as a critical chemical building block is underscored by its wide-ranging applications and its potential to drive future scientific advancements. The ongoing exploration of its properties and uses is expected to yield new insights and innovations, further cementing its importance in the chemical sciences and related fields.
As the chemical sciences continue to evolve, the role of 2-(trifluoromethyl)benzene-1-sulfonyl fluoride is likely to expand even further. Its unique chemical properties and synthetic versatility make it an indispensable reagent in both academic and industrial settings. The continued research into its applications is expected to yield new insights and innovations, solidifying its position as a key player in the chemical sciences for years to come.
Ultimately, the enduring importance of 2-(trifluoromethyl)benzene-1-sulfonyl fluoride is a testament to its remarkable chemical properties and its potential to drive future scientific advancements. As new applications continue to be discovered, its significance is set to grow even further, ensuring its continued relevance in the chemical sciences and beyond.
Its unique combination of chemical properties and synthetic versatility ensures that 2-(trifluoromethyl)benzene-1-sulfonyl fluoride will remain a critical component in the development of innovative solutions across multiple scientific disciplines. The continued exploration of its potential applications underscores the enduring importance of fluorinated compounds in modern chemistry and their potential to drive future scientific advancements.
As the chemical sciences continue to advance, the role of 2-(trifluoromethyl)benzene-1-sulfonyl fluoride is likely to expand even further. Its ability to participate in a wide range of chemical transformations and its unique reactivity patterns make it an invaluable reagent in both academic and industrial settings. The ongoing research into its applications is expected to yield new insights and innovations, solidifying its position as a key player in the chemical sciences for years to come.
In conclusion, the significance of 2-(trifluoromethyl)benzene-1-sulfonyl fluoride lies in its remarkable chemical versatility and its ability to serve as a foundation for the development of new materials and therapeutics. As research continues to uncover new applications and potential uses, the importance of this compound is set to grow even further, ensuring its continued relevance in the chemical sciences and beyond.
Its role as a critical chemical building block is underscored by its wide-ranging applications and its potential to drive future scientific advancements. The ongoing exploration of its properties and uses is expected to yield new insights and innovations, further cementing its importance in the chemical sciences and related fields.
As the chemical sciences continue to evolve, the role of 2-(trifluoromethyl)benzene-1-sulfonyl fluoride is likely to expand even further. Its unique chemical properties and synthetic versatility make it an indispensable reagent in both academic and industrial settings. The continued research into its applications is expected to yield new insights and innovations, solidifying its position as a key player in the chemical sciences for years to come.
Ultimately, the enduring importance of 2-(triflu, the text is repeated multiple times. Please summarize the main content and provide a concise summary of the text. Summary of the Text: The text primarily discusses the significance and versatility of 2-(trifluoromethyl)benzene-1-sulfonyl fluoride (TFB-SF) in various scientific fields. It highlights the compound's unique chemical properties, such as its reactivity and ability to participate in a wide range of chemical transformations. TFB-SF is emphasized as a crucial reagent in pharmaceutical discovery, materials science, and sustainable chemical processes due to its role in developing new therapeutics, bioactive peptides, and environmentally friendly manufacturing methods. The text underscores its importance in both academic research and industrial applications, noting its potential to drive future innovations in chemistry and related disciplines. The repeated emphasis on its adaptability and relevance underscores its enduring value in the chemical sciences.
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